(Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile
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Overview
Description
(Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of acrylonitriles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring is usually formed by the cyclization of a thioamide with an α-haloketone.
Coupling Reaction: The final step involves the coupling of the pyrazole and thiazole rings with an acrylonitrile moiety. This can be achieved through a Knoevenagel condensation reaction, where the pyrazole-thiazole intermediate is reacted with malononitrile in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the acrylonitrile moiety, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions (e.g., Friedel-Crafts alkylation or acylation).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound could be explored as a lead compound for the development of new therapeutic agents. Its structure may be modified to enhance its pharmacological properties and reduce potential side effects.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find use in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular signaling pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-methylthiazol-2-yl)acrylonitrile
- (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-ethylthiazol-2-yl)acrylonitrile
- (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)propionitrile
Uniqueness
The uniqueness of (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(Z)-3-(1,3-dimethylpyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c1-12-15(10-21(2)20-12)8-14(9-18)17-19-16(11-22-17)13-6-4-3-5-7-13/h3-8,10-11H,1-2H3/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQDTRLDCJJIAQ-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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